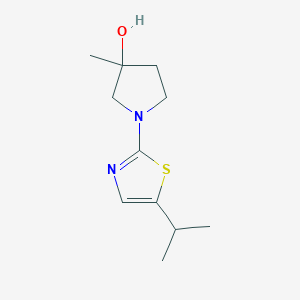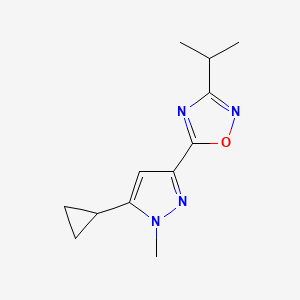
5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and scientists have conducted extensive research to explore its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole varies depending on its application. In the case of its potential as an anti-inflammatory agent, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory prostaglandins. In the case of its potential as a treatment for Alzheimer's disease, it inhibits the activity of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In the case of its potential as an anti-inflammatory agent, it has been shown to reduce inflammation and pain in animal models. In the case of its potential as a treatment for Alzheimer's disease, it has been shown to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize using the methods described above. One limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole. One direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Another direction is to explore its potential as a catalyst for various chemical reactions. Additionally, further research could be conducted to better understand its mechanism of action and to identify any potential side effects or limitations.
Métodos De Síntesis
Several methods have been developed for the synthesis of 5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole. One of the most commonly used methods involves the reaction of 5-cyclopropyl-1-methylpyrazole-3-carboxylic acid with thionyl chloride, followed by the addition of propargyl alcohol and sodium azide. The resulting compound is then subjected to a copper-catalyzed azide-alkyne cycloaddition reaction to yield the final product.
Aplicaciones Científicas De Investigación
5-(5-Cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated as a potential anti-inflammatory agent. It has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
In addition, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions. It has also been investigated as a potential catalyst for various chemical reactions.
Propiedades
IUPAC Name |
5-(5-cyclopropyl-1-methylpyrazol-3-yl)-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-7(2)11-13-12(17-15-11)9-6-10(8-4-5-8)16(3)14-9/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSHCUIABUHHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=NN(C(=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)
![(3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B7360519.png)

![(5S)-5-tert-butyl-3-[(3-methyloxetan-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7360541.png)
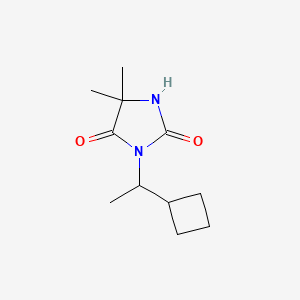
![1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione](/img/structure/B7360558.png)

![N-(pyrimidin-5-ylmethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B7360567.png)
![N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7360571.png)

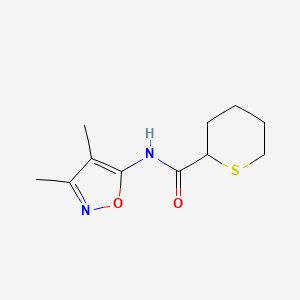
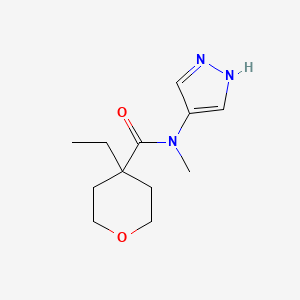
![1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol](/img/structure/B7360595.png)
